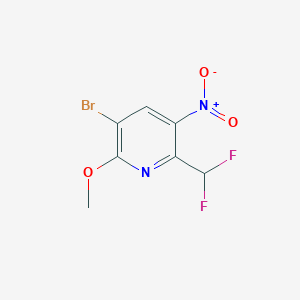

3-Bromo-6-(difluoromethyl)-2-methoxy-5-nitropyridine

CAS No.:

Cat. No.: VC18353456

Molecular Formula: C7H5BrF2N2O3

Molecular Weight: 283.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H5BrF2N2O3 |

|---|---|

| Molecular Weight | 283.03 g/mol |

| IUPAC Name | 5-bromo-2-(difluoromethyl)-6-methoxy-3-nitropyridine |

| Standard InChI | InChI=1S/C7H5BrF2N2O3/c1-15-7-3(8)2-4(12(13)14)5(11-7)6(9)10/h2,6H,1H3 |

| Standard InChI Key | YOGLKXQYLDZMOW-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C(=N1)C(F)F)[N+](=O)[O-])Br |

Introduction

3-Bromo-6-(difluoromethyl)-2-methoxy-5-nitropyridine is a heterocyclic organic compound with significant interest in chemical and pharmaceutical research due to its unique structure and properties. Its molecular formula is C7H5BrF2N2O3, and it belongs to the pyridine family, characterized by a six-membered nitrogen-containing aromatic ring. The compound features a bromine atom, a difluoromethyl group, a methoxy group, and a nitro group as substituents on the pyridine ring.

Structural Features

The molecular structure of 3-Bromo-6-(difluoromethyl)-2-methoxy-5-nitropyridine includes:

-

Bromine (Br): A halogen atom that enhances reactivity and provides opportunities for further functionalization.

-

Difluoromethyl (-CF2H): An electron-withdrawing group that influences the compound's polarity and reactivity.

-

Methoxy (-OCH3): An electron-donating group that modulates the electronic properties of the pyridine ring.

-

Nitro (-NO2): A strong electron-withdrawing group contributing to the compound's chemical stability and potential biological activity.

These functional groups create a balance of electron-donating and electron-withdrawing effects, significantly impacting its chemical behavior.

Synthesis

The synthesis of 3-Bromo-6-(difluoromethyl)-2-methoxy-5-nitropyridine typically involves multistep processes, including:

-

Halogenation: Introduction of bromine into the pyridine ring.

-

Methoxylation: Substitution with a methoxy group to enhance electronic properties.

-

Nitro Group Addition: Nitration to introduce the nitro functionality.

-

Fluorination: Incorporation of the difluoromethyl group through specialized fluorinating agents.

Precise methods vary depending on starting materials and desired yields, but these steps highlight the complexity of synthesizing such compounds.

Applications

3-Bromo-6-(difluoromethyl)-2-methoxy-5-nitropyridine has potential applications in:

-

Pharmaceutical Research:

-

The compound's structural features suggest potential biological activity, making it a candidate for drug discovery.

-

Interaction studies could explore its role as an inhibitor or modulator in enzymatic pathways.

-

-

Material Science:

-

Its unique electronic properties may make it useful in designing advanced materials or catalysts.

-

-

Chemical Intermediates:

-

It can serve as a precursor for synthesizing more complex molecules with tailored functionalities.

-

Comparative Analysis

To understand its uniqueness, comparisons with structurally related compounds are insightful:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-Bromo-3-(difluoromethyl)-2-methoxypyridine | Bromine, difluoromethyl, methoxy | Similar reactivity but different substitution pattern |

| 4-Bromo-2-methoxy-5-nitropyridine | Bromine, methoxy, nitro | Lacks difluoromethyl; used in different biological assays |

| 3-Fluoro-6-methoxy-5-nitropyridine | Fluoro instead of bromo | Exhibits different electronic properties affecting reactivity |

This comparison highlights how specific substitutions influence chemical behavior and potential applications.

Research Directions

Future research on 3-Bromo-6-(difluoromethyl)-2-methoxy-5-nitropyridine could focus on:

-

Biological Activity:

-

Testing its efficacy in therapeutic models to identify potential pharmacological uses.

-

Evaluating safety profiles through toxicological studies.

-

-

Reactivity Studies:

-

Investigating its behavior under various reaction conditions to expand synthetic applications.

-

-

Material Applications:

-

Exploring its utility in electronic or optical materials due to its unique substituent effects.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume